molecular formula C15H11NO2 B576948 4-hydroxy-1-phenylquinolin-2(1H)-one CAS No. 14994-75-3

4-hydroxy-1-phenylquinolin-2(1H)-one

Cat. No. B576948
CAS RN: 14994-75-3
M. Wt: 237.258
InChI Key: KZPBFZJUQUXVAO-UHFFFAOYSA-N
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Patent
US04065457

Procedure details

A solution of 4-hydroxy-1-phenyl carbostyril (2.20g.; 0.0093 mole) in glacial acetic acid (10 ml.) was treated rapidly with concentrated nitric acid (2.5 ml. d 1.42) and the mixture heated on a steam bath for 21/2 mins. The red solution deposited a dark yellow solid on cooling which, after dilution with ethanol, was filtered off and washed well with ethanol, m.p. (AcOH -- EtOH) 167° - 169° C. (Found; C, 64.13; H, 3.70; N, 9.85; C15H10N2O4 requires; C, 63.83; H, 3.57; N, 9.92%).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:4](=[O:18])[CH:3]=1.[N+:19]([O-])([OH:21])=[O:20]>C(O)(=O)C>[OH:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:4](=[O:18])[C:3]=1[N+:19]([O-:21])=[O:20]

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
OC1=CC(N(C2=CC=CC=C12)C1=CC=CC=C1)=O
Name
Quantity
2.5 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated on a steam bath for 21/2 mins
Duration
2 min
TEMPERATURE
Type
TEMPERATURE
Details
on cooling which
FILTRATION
Type
FILTRATION
Details
after dilution with ethanol, was filtered off
WASH
Type
WASH
Details
washed well with ethanol
CUSTOM
Type
CUSTOM
Details
(AcOH -- EtOH) 167° - 169° C. (Found; C, 64.13; H, 3.70; N, 9.85; C15H10N2O4 requires; C, 63.83; H, 3.57; N, 9.92%)

Outcomes

Product
Name
Type
Smiles
OC1=C(C(N(C2=CC=CC=C12)C1=CC=CC=C1)=O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.